molecular formula C6H9BrN2 B15207247 (4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine

(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B15207247
M. Wt: 189.05 g/mol
InChI Key: QILWHSFHANZQBT-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine is a chemical compound with the molecular formula C6H8BrN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine typically involves the bromination of 1-methylpyrrole followed by the introduction of the methanamine group. One common method includes:

    Bromination: 1-methylpyrrole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the 4-position.

    Amination: The resulting 4-bromo-1-methylpyrrole is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methanamine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Products include various substituted pyrroles depending on the nucleophile used.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include de-brominated pyrroles and modified methanamine derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methanamine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrol-2-yl)methanamine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-bromo-1H-pyrrol-2-yl)methanamine: Lacks the methyl group, which can affect its chemical properties and applications.

    (4-bromo-1H-pyrazole):

Uniqueness

(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine is unique due to the combination of the bromine atom, methyl group, and methanamine group on the pyrrole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C6H9BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,3,8H2,1H3

InChI Key

QILWHSFHANZQBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1CN)Br

Origin of Product

United States

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